N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide (CPMO) is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPMO typically involves a multi-step process starting with the reaction of cyclopentylamine with chloroformate to form the corresponding carbamate, followed by the reaction with 2-methoxy-2-(5-methylthiophen-2-yl)ethanol under basic conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the production of CPMO may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: CPMO can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted analogs of CPMO.
Scientific Research Applications
CPMO has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which CPMO exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which CPMO is used.
Comparison with Similar Compounds
CPMO is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:
N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide: A structural analog with a cyclopropyl group instead of cyclopentyl.
N1-cyclohexyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide: Another analog with a cyclohexyl group.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-7-8-13(21-10)12(20-2)9-16-14(18)15(19)17-11-5-3-4-6-11/h7-8,11-12H,3-6,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOWKDBEECRHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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